5-Iminodaunorubicin

Cardio-oncology Anthracycline toxicity Electrophysiology

5-Iminodaunorubicin (5-ID) is the definitive redox-inactive anthracycline comparator — the C-5 imino substitution eliminates NADPH cytochrome P450 reductase-mediated bioreductive activation, superoxide generation, and free radical production, while preserving DNA intercalation and topoisomerase II inhibition. This mechanistic divergence makes it 4-5× less cardiotoxic than doxorubicin with reversible rather than irreversible cardiac electrophysiological changes. It uniquely discriminates DNA vs. RNA synthesis inhibition and exhibits rapid uptake/efflux kinetics for precise pulse-chase experimental control. An indispensable negative control for cardiotoxicity pathway mapping, CPR-dependent activation studies, and DNA damage persistence experiments. Procure with ≥98% purity to ensure experimental reproducibility.

Molecular Formula C27H30N2O9
Molecular Weight 526.5 g/mol
CAS No. 72983-78-9
Cat. No. B1202085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iminodaunorubicin
CAS72983-78-9
Synonyms5-iminodaunomycin
5-iminodaunorubicin
5-iminodaunorubicin hydrochloride
NSC-254681
Molecular FormulaC27H30N2O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
InChIInChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1
InChIKeyBLLIIPIJZPKUEG-HPTNQIKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iminodaunorubicin (CAS 72983-78-9) Quinone-Modified Anthracycline: Preclinical Antitumor Activity and Structural Basis for Reduced Cardiotoxicity


5-Iminodaunorubicin (5-ID, CAS 72983-78-9) is a semisynthetic anthracycline derivative distinguished by a quinone modification — specifically, the replacement of the C-5 carbonyl oxygen with an imino group in the benzoquinone moiety of the anthracycline chromophore [1]. This structural alteration eliminates the compound's ability to undergo spontaneous quinone redox cycling and free radical generation while retaining DNA intercalation and topoisomerase II inhibitory activity [2]. First disclosed in U.S. Patent 4,109,076 [3], 5-iminodaunorubicin has been assigned MeSH Unique ID C018979 and Registry Number P910685S6G [4], and is currently supplied as a research tool with purity ≥96% for preclinical oncology investigations .

5-Iminodaunorubicin (CAS 72983-78-9) Evidence That In-Class Anthracycline Substitution Is Not Supported by Mechanistic and Pharmacological Data


5-Iminodaunorubicin cannot be considered functionally interchangeable with parent anthracyclines such as doxorubicin or daunorubicin due to fundamental mechanistic divergence arising from its quinone modification. The imino substitution eliminates susceptibility to NADPH cytochrome P450 reductase (CPR)-mediated bioreductive activation [1], suppresses superoxide anion generation [2], abolishes spontaneous free radical production [3], and prevents formation of deoxyaglycone metabolites characteristic of redox-cycling anthracyclines [4]. These molecular differences translate into quantitatively distinct profiles across multiple orthogonal dimensions, including cardiac electrophysiology, DNA damage kinetics, cellular pharmacokinetics, and resistance phenotype response. Consequently, experimental outcomes obtained with standard anthracyclines do not reliably extrapolate to 5-iminodaunorubicin, and vice versa, making compound-specific evidence essential for research design, model system selection, and procurement decisions.

5-Iminodaunorubicin (CAS 72983-78-9) Quantitative Comparative Evidence: Cardiotoxicity, DNA Damage, Pharmacokinetics, and Resistance Profiles


5-Iminodaunorubicin Is 4 to 5 Times Less Cardiotoxic Than Doxorubicin by In Vivo ECG QαT Prolongation Measurement

5-Iminodaunorubicin demonstrates quantitatively reduced cardiotoxicity relative to doxorubicin in a direct head-to-head in vivo rat study using electrocardiographic QαT interval prolongation as the primary cardiotoxicity marker. 5-ID was noncardiotoxic (below threshold) at 1 mg/kg over 35 treatments, whereas doxorubicin produced measurable cardiotoxicity after only 20 treatments at the same dose [1]. At high (16 mg/kg) and medium (4 mg/kg) dose levels, 5-ID was calculated to be approximately 4 to 5 times less cardiotoxic than doxorubicin based on QαT prolongation [1]. Importantly, QαT prolongation was fully reversible upon treatment cessation with 5-ID but irreversible with doxorubicin [1].

Cardio-oncology Anthracycline toxicity Electrophysiology

5-Iminodaunorubicin Produces More DNA Single-Strand Breaks Than Doxorubicin at Equivalent Cytocidal Concentrations

In a direct head-to-head comparison using human colon carcinoma (HT-29) cells, 5-iminodaunorubicin produced greater DNA single-strand breakage (SSB) than doxorubicin (Adriamycin) at equivalent cytocidal concentrations following a 2-hour treatment interval [1]. However, the DNA scission produced by 5-iminodaunorubicin rapidly disappeared after drug removal, in contrast to the more persistent DNA damage observed with doxorubicin [1]. This kinetic difference correlated with the faster cellular uptake and efflux rates of 5-iminodaunorubicin compared to doxorubicin [1]. Notably, equivalent intracellular concentrations of both drugs induced similar levels of DNA SSB, suggesting the free radical properties of doxorubicin do not contribute to this particular DNA damaging mechanism [1].

DNA damage Topoisomerase II Cellular pharmacology

5-Iminodaunorubicin Exhibits Selective Inhibition of DNA Synthesis with Preservation of RNA Synthesis, Unlike Doxorubicin

In a direct head-to-head comparison in human colon carcinoma HT-29 cells, 5-iminodaunorubicin and doxorubicin (Adriamycin) exhibited distinct macromolecular synthesis inhibition profiles. Following 2 and 24 hours of drug exposure, doxorubicin impaired both DNA and RNA synthesis, whereas 5-iminodaunorubicin selectively inhibited DNA synthesis while leaving total RNA synthesis unaffected [1]. At 10⁻⁶ M concentration after 24 hours of exposure, nuclear rRNA synthesis was inhibited by 85% with doxorubicin versus only 35% with 5-iminodaunorubicin [1]. The affinity of both compounds for HT-29 DNA, measured in vitro by acridine orange displacement, was found to be similar, indicating that the differential RNA synthesis effect is not due to differential DNA binding affinity [1].

Macromolecular synthesis Transcription Mechanism of action

5-Iminodaunorubicin Is Resistant to NADPH Cytochrome P450 Reductase-Mediated Bioreductive Activation That Potentiates Activity of Parent Anthracyclines in MDR Cells

A direct comparative study examining the role of CPR-mediated bioreductive activation demonstrated that anthracyclines with non-modified quinone structures — including doxorubicin, daunorubicin, and idarubicin — are susceptible to multi-stage chemical transformation upon CPR catalysis at 500 μM NADPH, whereas 5-iminodaunorubicin, bearing a modified quinone group, was not able to undergo reductive activation by CPR [1]. This CPR-dependent reductive activation was shown to significantly increase cytotoxic activity against both sensitive HL60 leukemia cells and MDR sublines overexpressing P-glycoprotein (HL60/VINC) and MRP1 (HL60/DOX) [1]. The inability of 5-iminodaunorubicin to undergo this activation pathway represents a class-level functional distinction relevant to its activity profile in MDR contexts.

Multidrug resistance Bioreductive activation P-glycoprotein

5-Iminodaunorubicin Does Not Form Deoxyaglycone Metabolites In Vivo, Confirming Absence of Redox Cycling Pathway

In a direct metabolic disposition study in rats receiving acute doses of 5-iminodaunorubicin (16 and 4 mg/kg via i.v., i.p., and p.o. routes), no deoxyaglycone metabolites were detected in any tissue examined, including plasma, liver, heart, lung, and brain [1]. The major compounds identified were parent 5-iminodaunorubicin and its 13-dihydro metabolite; the aglycones 5-iminodaunorubicinone and 5-imino-13-dihydrodaunorubicinone were only minor metabolites [1]. Additionally, no daunorubicin or its metabolites were detected, confirming 5-iminodaunorubicin is not a prodrug of daunorubicin [1]. This metabolic profile stands in stark contrast to daunorubicin and doxorubicin, which undergo one-electron reduction to semiquinone free radicals that subsequently generate deoxyaglycone metabolites as signature products of redox cycling [1]. Following i.v. administration at 16 mg/kg, plasma levels decayed in a biphasic manner with α-phase and β-phase half-times of 1.4 and 10 hours, respectively [1].

Drug metabolism Pharmacokinetics Redox cycling

5-Iminodaunorubicin Produces a Distinct Topoisomerase II Cleavage Site Pattern Relative to Other Topoisomerase II Inhibitors

In a study mapping DNA cleavage sites induced by topoisomerase II in the simian virus 40 (SV40) genome, 5-iminodaunorubicin produced a distinctive pattern of enhanced cleavage that differed from the patterns produced by amsacrine (m-AMSA), teniposide (VM-26), and 2-methyl-9-hydroxyellipticinium [1]. Each drug studied induced a unique and characteristic cleavage site distribution, with 5-iminodaunorubicin's pattern being distinct from the other topoisomerase II-interactive agents tested [1]. This drug-specific cleavage site signature reflects differences in how each compound interacts with the topoisomerase II-DNA complex and influences enzyme-mediated DNA scission.

Topoisomerase II DNA cleavage mapping Mechanism of action

5-Iminodaunorubicin (CAS 72983-78-9) Evidence-Backed Application Scenarios for Preclinical Oncology and Mechanistic Research


Mechanistic Dissection of Anthracycline Cardiotoxicity: Distinguishing Redox-Dependent from Redox-Independent Cardiac Injury

5-Iminodaunorubicin serves as an essential redox-inactive comparator for isolating the contribution of quinone redox cycling to anthracycline-induced cardiotoxicity. As demonstrated by Jensen et al., 5-ID is 4 to 5 times less cardiotoxic than doxorubicin by ECG QαT prolongation and produces reversible rather than irreversible QαT changes at equivalent doses [1]. Combined with the absence of deoxyaglycone metabolites confirming lack of in vivo redox cycling [2], 5-ID enables experimental designs where cardiac effects observed with standard anthracyclines can be partitioned into free radical-mediated and free radical-independent components. This makes 5-ID a critical tool for cardiotoxicity pathway mapping and for screening putative cardioprotective agents.

Investigating the Temporal Dynamics of DNA Damage and Repair in Anthracycline Cytotoxicity

The unique DNA damage kinetics of 5-iminodaunorubicin — higher initial single-strand breakage than doxorubicin followed by rapid disappearance upon drug removal — provides a specialized experimental system for studying the relationship between DNA damage persistence and cellular outcomes [3]. Unlike doxorubicin, which produces more persistent DNA lesions, 5-ID's rapid uptake/efflux kinetics and reversible DNA scission allow researchers to precisely control the duration of DNA damage exposure [3]. This property is valuable for pulse-chase experiments examining DNA repair pathway activation, cell cycle checkpoint engagement, and the threshold duration of DNA damage required for apoptosis commitment.

Differentiating DNA Synthesis-Specific Effects from Global Transcriptional Inhibition in Anthracycline Mechanism Studies

5-Iminodaunorubicin uniquely discriminates between DNA and RNA synthesis inhibition among anthracyclines. As shown by Glazer et al., 5-ID inhibits DNA synthesis while sparing total RNA synthesis, whereas doxorubicin impairs both [4]. At 10⁻⁶ M, nuclear rRNA synthesis inhibition is 35% with 5-ID versus 85% with doxorubicin, a 2.4-fold differential [4]. This property makes 5-ID an ideal tool for experiments requiring anthracycline-mediated DNA synthesis inhibition without the confounding variable of transcriptional suppression, particularly useful in studies of replication stress, S-phase checkpoint signaling, and the relative contributions of DNA versus RNA synthesis disruption to anthracycline cytotoxicity.

Characterizing Bioreductive Activation Pathways in Anthracycline Activity and Multidrug Resistance

5-Iminodaunorubicin's inability to undergo NADPH cytochrome P450 reductase (CPR)-mediated reductive activation makes it an essential negative control for dissecting the contribution of this pathway to anthracycline activity [5]. While doxorubicin, daunorubicin, and idarubicin all undergo CPR-catalyzed activation that enhances cytotoxicity in both sensitive and MDR cell lines, 5-ID remains unaffected [5]. This property enables researchers to determine whether observed drug effects in a given model system are dependent on or independent of bioreductive activation, and to evaluate the role of CPR expression and activity as determinants of anthracycline sensitivity or resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iminodaunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.